molecular formula C9H18ClF2NO B6174923 1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers CAS No. 2503208-66-8

1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers

Cat. No.: B6174923
CAS No.: 2503208-66-8
M. Wt: 229.7
InChI Key:
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Description

“1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2503208-66-8 . It has a molecular weight of 229.7 . The IUPAC name for this compound is (4-(difluoromethyl)-1-methoxycyclohexyl)methanamine hydrochloride . It is typically stored at room temperature and is available in powder form .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

{ "Design of the Synthesis Pathway": [ "The synthesis pathway for 1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride involves the following steps:", "1. Protection of the amine group", "2. Introduction of the difluoromethyl group", "3. Introduction of the methoxy group", "4. De-protection of the amine group", "5. Formation of the hydrochloride salt" ], "Starting Materials": [ "The starting materials required for the synthesis of 1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride are:", "1. Cyclohexanone", "2. Ammonium acetate", "3. Difluoromethyl bromide", "4. Sodium hydride", "5. Methanol", "6. Hydrochloric acid" ], "Reaction": [ "The synthesis of 1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride involves the following steps:", "1. Protection of the amine group: Cyclohexanone is converted to cyclohexanone oxime using ammonium acetate. The oxime is then reduced to the corresponding amine using sodium hydride. The amine is protected using a suitable protecting group such as Boc or Fmoc.", "2. Introduction of the difluoromethyl group: The protected amine is reacted with difluoromethyl bromide in the presence of a base such as potassium carbonate to introduce the difluoromethyl group.", "3. Introduction of the methoxy group: The difluoromethyl-protected amine is reacted with methanol in the presence of a suitable catalyst such as p-toluenesulfonic acid to introduce the methoxy group.", "4. De-protection of the amine group: The protected amine is de-protected using a suitable reagent such as trifluoroacetic acid to obtain the free amine.", "5. Formation of the hydrochloride salt: The free amine is converted to the hydrochloride salt using hydrochloric acid." ] }

CAS No.

2503208-66-8

Molecular Formula

C9H18ClF2NO

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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